molecular formula C20H8Cl2F3NO2 B8638492 2-((2,6-Dichlorophenyl)amino)-1,3,4-trifluoroanthracene-9,10-dione CAS No. 167907-17-7

2-((2,6-Dichlorophenyl)amino)-1,3,4-trifluoroanthracene-9,10-dione

Cat. No.: B8638492
CAS No.: 167907-17-7
M. Wt: 422.2 g/mol
InChI Key: BYQNZZOGYRNJEW-UHFFFAOYSA-N
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Description

2-((2,6-Dichlorophenyl)amino)-1,3,4-trifluoroanthracene-9,10-dione is a complex organic compound characterized by its unique structure, which includes dichloroaniline and trifluoroanthracene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dichlorophenyl)amino)-1,3,4-trifluoroanthracene-9,10-dione typically involves multiple steps, starting with the preparation of 2,6-dichloroaniline. One common method for synthesizing 2,6-dichloroaniline involves the chlorination of aniline using dilute hydrochloric acid and hydrogen peroxide, followed by steam distillation . The resulting 2,6-dichloroaniline is then reacted with trifluoroanthracene-9,10-dione under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, high yield, and minimal environmental impact. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Dichlorophenyl)amino)-1,3,4-trifluoroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce various aniline derivatives.

Scientific Research Applications

2-((2,6-Dichlorophenyl)amino)-1,3,4-trifluoroanthracene-9,10-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((2,6-Dichlorophenyl)amino)-1,3,4-trifluoroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its trifluoroanthracene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

167907-17-7

Molecular Formula

C20H8Cl2F3NO2

Molecular Weight

422.2 g/mol

IUPAC Name

2-(2,6-dichloroanilino)-1,3,4-trifluoroanthracene-9,10-dione

InChI

InChI=1S/C20H8Cl2F3NO2/c21-10-6-3-7-11(22)17(10)26-18-15(24)13-12(14(23)16(18)25)19(27)8-4-1-2-5-9(8)20(13)28/h1-7,26H

InChI Key

BYQNZZOGYRNJEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3F)NC4=C(C=CC=C4Cl)Cl)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2 g of 1,2,3,4-Tetrafluoroanthraquinone and 20 g of 2,6-dichloroaniline were charged in a 50 cc, four necked flask and then the reaction was carried out at 230° Cl for about 8 hours. After completion of reaction, 2,6-dichloroaniline was distilled out from the reaction solution, and a column purification thereof using a column with a silica gel was effected to give rise to 1.39 g of 2-(2,6-dichloroanilino)-1,3,4-trifluoroanthraquinone (Dye 10') (yield 46.1 mol %) and 0.78 g of 2,3-bis(2,6-dichloroanilino)-1,4-difluoroanthraquinone (Dye 25') (yield 19.4 mol %). The physical properties of Dye 10' and analytical values defining the compound are tabulated in Table 22 and the physical properties of Dye 25' and analytical values defining the compound are tabulated in Table 23.
Quantity
2 g
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reactant
Reaction Step One
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20 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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